

# trideuterio(<sup>113</sup>C)methyl carbamate spectroscopic data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(<sup>113</sup>C)methyl)carbamate

CAS No.: 1261170-75-5

Cat. No.: S1800701

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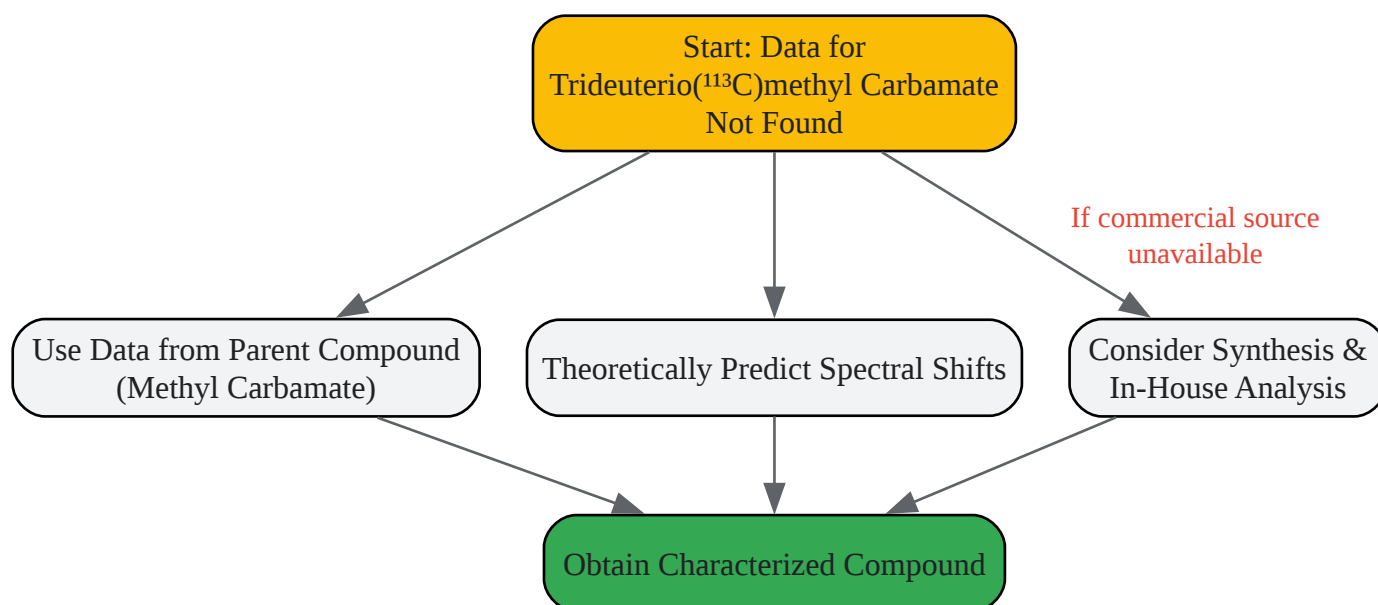
## Reference Spectroscopic Data for Methyl Carbamate

The table below summarizes the available experimental data for methyl carbamate (C<sub>2</sub>H<sub>5</sub>NO<sub>2</sub>), which has a molecular weight of 75.07 g/mol [1].

Data Type	Key Features / Peaks (δ / m/z)	Experimental Conditions / Notes
<b>Mass Spectrometry</b> [1]   <b>m/z:</b> 75 (Molecular ion), 44 (Base peak), 45, 46, 43, 31, 29, 59, 15, 28, 33, 32   • Source Temp: 260 °C • Sample Temp: 190 °C • 75 eV     <b>Infrared (IR) Spectroscopy</b> [1]   Spectrum provided (link in search results)   Molecular formula: C <sub>2</sub> H <sub>5</sub> NO <sub>2</sub>		

## How to Approach the Lack of Direct Data

The absence of direct data for trideuterio(<sup>113</sup>C)methyl carbamate is not unusual for a specialized, isotopically labeled compound. The following workflow outlines a practical approach to bridge this information gap.



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The strategies in the diagram can be implemented as follows:

- **Leverage Parent Compound Data:** The mass spectrum of methyl carbamate provides a definitive baseline [1]. For the labeled compound ( $C^2H_3^{13}COONH_2$ ), you can predict:
  - The **molecular ion peak** will shift from **m/z 75 to m/z 79**. This is due to the replacement of three  $^1H$  atoms with three  $^2H$  (D) atoms (adding 3 amu) and one  $^{12}C$  atom with one  $^{13}C$  atom (adding 1 amu).
  - The **fragmentation pattern** will be similar, but key fragments containing the modified methyl group will also exhibit corresponding mass shifts.
- **Theoretical Predictions:** For NMR, you can use computational chemistry software to calculate the expected  $^{13}C$  and  $^2H$  chemical shifts. The  $^{13}C$  NMR shift of the labeled carbon will be nearly identical to that in the parent compound but can be calculated precisely. The primary value of the label is for tracing in metabolic or mechanistic studies [2].
- **Synthesis and Analysis:** If the compound is not commercially available, a synthetic route can be designed. The logical relationship of the synthesis and analysis pathway is shown below.



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## Key Takeaways for Researchers

- **The core spectroscopic behavior** of your target molecule is best extrapolated from the well-documented properties of standard methyl carbamate [1].
- **The main analytical value** of trideuterio( $^{13}\text{C}$ )methyl carbamate lies in its distinct isotopic signature, making it traceable in complex biological systems using mass spectrometry or NMR, much like other  $^{13}\text{C}$ -labeled compounds used in research [2] [3].
- **For practical purposes**, your next step would be to either procure the compound from a specialty supplier like those that offer similar labeled molecules [3] or undertake its synthesis and full spectroscopic characterization in-house.

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## References

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2. sciencedirect.com/topics/earth-and-planetary-sciences/ $^{13}\text{C}$ - nmr -studies [sciencedirect.com]
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**Address:** Ontario, CA 91761, United States

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